molecular formula C10H16N2O2 B044991 Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate CAS No. 133261-07-1

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B044991
CAS No.: 133261-07-1
M. Wt: 196.25 g/mol
InChI Key: ZPSRHLWRTVNGSM-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C10H16N2O2. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate typically involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications .

Properties

IUPAC Name

ethyl 2-methyl-5-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-6-8-7-9(12(3)11-8)10(13)14-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSRHLWRTVNGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436436
Record name Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133261-07-1
Record name 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-propyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133261-07-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50436436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-propyl-, ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

A solution of diethyl oxalate (27.2 mL, 0.2 mol) in 2-pentanone (21.2 mL, 0.2 mol) was added dropwise to a solution of sodium (4.83 g, 0.21 mol) in ethanol (200 mL), and the reaction stirred at 60° C. for 5 h, then cooled in an ice-bath. The solution was neutralised using acetic acid (11.5 mL, 0.2 mol) and N-methyl hydrazine (10.6 mL, 0.2 mol) then added dropwise. The mixture was stirred for a further 4 h at room temperature and concentrated under reduced pressure. The residue was partitioned between dichloromethane (300 mL) and water (200 mL), and the phases separated. The aqueous layer was extracted with dichloromethane (3×100 mL), the combined organic solutions were dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel, using ethyl acetate:hexane (25:75) as eluant to give ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate (6.1 g) and the title compound (22.1 g, 56%).
Quantity
27.2 mL
Type
reactant
Reaction Step One
Name
2-pentanone
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
N-methyl hydrazine
Quantity
10.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of diethyloxalate (27.2 ml, 0.2 mol) in 2-pentanone (21.2 ml, 0.2 mol) was added dropwise to a solution of sodium (4.83 g, 0.21 mol) in ethanol (200 ml), and the reaction stirred at 60° C. for 5 hours, then cooled in an ice-bath. The solution was neutralised using acetic acid (11.5 ml, 0.2 mol) and N-methyl hydrazine (10.6 ml, 0.2 mol) then added dropwise. The mixture was stirred for a further 4 hours at room temperature and concentrated under reduced pressure. The residue was partitioned between dichloromethane (300 ml) and water (200 ml), and the phases separated. The aqueous layer was extracted with dichloromethane (3×100 ml), the combined organic solutions were dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel, using ethyl acetate: hexane (25:75) as eluant to give ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate (6.1 g) and the title compound (22.1 g, 56%).
Quantity
27.2 mL
Type
reactant
Reaction Step One
Name
2-pentanone
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
N-methyl hydrazine
Quantity
10.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

340 g of 20% strength by weight sodium ethylate solution in ethanol were initially introduced into a 1 l 4-necked flask and a mixture of 78 g of 2-pentanone and 146.1 g of diethyl oxalate was added dropwise in the course of 1 hour, while stirring. When the addition was complete, 100 ml of ethanol were added and the mixture was subsequently stirred under reflex for a further hour and then cooled to 50° C. During the subsequent stirring time, 41.5 g of methylhydrazine and 50 ml of ethanol were initially introduced into a 1 l 4-necked flask and 41.4 g of formic acid were added dropwise in the course of 15 minutes, with external cooling. The crude ethyl 2,4-diketoheptanecarboxylate enolate solution prepared as described above was now added to this mixture, the solution being kept at 30 to 40° during the addition in order to prevent the enolate salt from crystallizing out. The temperature of the initial mixture was kept between 30 and 35° C. during the addition. The addition had ended after 1 hour. The suspension present became thinner and thinner in the course of the addition of the ester enolate solution. After the mixture had been subsequently stirred at 30° C. for a further hour, 4.5 g of formic acid were added, the mixture was heated and ethanol was distilled off up to a bottom temperature of 110° C. 505 g of ethanol were obtained. The readily stirrable suspension was cooled to room temperature, and 400 ml of water and 200 ml of toluene were added. The organic phase was separated off and the aqueous phase was extracted with 200 ml of toluene. The combined organic phases were washed with 100 ml of water and the toluene was distilled off. The residue (173.1 g--isomer ratio of 4.5:1 of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate to ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate), a deep brown oil, was separated into the individual components by fractional distillation. 98 g of the desired product were obtained in a purity of 98.9% by weight (determined by gas chromatography). This corresponds to a yield of 56.2% of theory.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
41.4 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-pentanone
Quantity
78 g
Type
reactant
Reaction Step Four
Quantity
146.1 g
Type
reactant
Reaction Step Four
Name
methylhydrazine
Quantity
41.5 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ethyl 2,4-diketoheptanecarboxylate enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight
Yield
56.2%

Synthesis routes and methods IV

Procedure details

76.5 g of 20% strength by weight sodium ethylate solution were initially introduced into a 250 ml 4-necked flask and 41.9 g of ethyl 2,4-diketoheptanecarboxylate were added in the course of 15 minutes. The solution thus prepared was added to a mixture of methylhydrazine (10.4 g), acetic acid (13.5 g) and ethanol (20 ml) at an internal temperature of 30 to 40° C. in the course of 45 minutes. When the addition was complete, the mixture was subsequently stirred at room temperature for a further hour and the ethanol was then distilled off. 100 ml of toluene and 100 ml of water were then added, the phases which form were separated and the aqueous phase was extracted twice more with 50 ml of toluene each time. The combined toluene extracts were reextracted with 100 ml of water, dried and concentrated under a slight vacuum. 31 g of isomer-free ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate having a boiling point of 125 to 128° C. under a pressure of 13 mm were obtained by fractional distillation. This corresponds to a yield of 75% of theory. The undesirable isomer ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate was obtained as a second fraction in a yield of 6.2 g (=15% of theory). The boiling point of this isomer was 166 to 168° C. under a pressure of 13 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2,4-diketoheptanecarboxylate
Quantity
41.9 g
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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